molecular formula C20H22N6O3S B6548315 5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,4-dihydropyridin-4-one CAS No. 946343-24-4

5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,4-dihydropyridin-4-one

Cat. No.: B6548315
CAS No.: 946343-24-4
M. Wt: 426.5 g/mol
InChI Key: BACQVOMSWKYNCL-UHFFFAOYSA-N
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Description

The compound 5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,4-dihydropyridin-4-one is a heterocyclic molecule featuring a dihydropyridin-4-one core substituted with:

  • A methoxy group at position 3.
  • A tetrazole-thioether moiety at position 2.
  • A 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl chain at position 1.

Structural insights can be inferred from crystallographic tools like SHELX and Mercury , which analyze puckering and packing patterns in similar heterocycles.

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-24-20(21-22-23-24)30-13-15-10-17(27)18(29-2)11-25(15)12-19(28)26-9-5-7-14-6-3-4-8-16(14)26/h3-4,6,8,10-11H,5,7,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACQVOMSWKYNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Core Heterocycles
  • Dihydropyridinone vs. Pyrazolone/Tetrazole Derivatives: The dihydropyridinone core in the target compound contrasts with pyrazolone rings in (e.g., coumarin-linked benzodiazepines) and tetrazole-containing compounds like those in . Dihydropyridinones exhibit partial aromaticity, influencing electron distribution and reactivity compared to fully saturated or fused rings .
  • Ring Puckering: The tetrahydroquinoline subunit may adopt non-planar conformations. Cremer and Pople’s puckering coordinates () could quantify deviations from planarity, analogous to cyclopentane or pyrrolidine systems (e.g., in ).
Functional Group Analysis
  • Tetrazole-Thioether vs. Oxadiazole/Thiazolidinone: The tetrazole-thioether group in the target compound differs from 1,2,4-oxadiazoles () and thiazolidinones (). Tetrazoles offer metabolic stability and hydrogen-bonding capacity, whereas oxadiazoles are more electron-deficient, affecting solubility and binding interactions .
  • Methoxy vs. Cyano/Ester Substituents: The methoxy group at position 5 contrasts with cyano or ester groups in and . Methoxy enhances lipophilicity and steric bulk compared to polar cyano/ester functionalities .
Key Reactions
  • Multicomponent Cyclization: The target compound’s synthesis likely involves multicomponent reactions (MCRs), similar to (three-component oxadiazole synthesis) and (refluxing ethanol for thiazolidinones). MCRs are favored for building complex heterocycles efficiently .
  • Thioether Formation: The tetrazole-thioether linkage may arise from nucleophilic substitution, akin to sulfur incorporation in (using elemental sulfur with malononitrile) .
  • Challenges: Steric hindrance from the tetrahydroquinoline group could reduce reaction yields compared to less bulky analogs (e.g., pyrimidine derivatives in ) .

Physicochemical Properties

While direct data for the target compound are lacking, inferences can be drawn:

  • Solubility :
    The methoxy and tetrazole groups may enhance aqueous solubility relative to fully aromatic systems (e.g., coumarin derivatives in ) but reduce it compared to ester-containing analogs () .
  • Melting Points: Bulky substituents (tetrahydroquinoline) likely increase melting points, as seen in pyrrolidine derivatives (e.g., 110–112°C in ) .

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